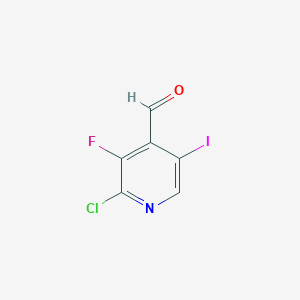

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Description

BenchChem offers high-quality 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFINO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJLJGFQOLKLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde: Properties, Synthesis, and Synthetic Utility

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to engage in a variety of chemical transformations make it an invaluable building block for the synthesis of complex molecular architectures. This guide focuses on a particularly versatile, yet sparsely documented, member of this family: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde .

This molecule is a densely functionalized pyridine ring, offering four distinct points for chemical modification: a reactive aldehyde, and three different halogen atoms—chloro, fluoro, and iodo—each with its own characteristic reactivity profile. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its vast potential as a building block for researchers, scientists, and drug development professionals. Due to the limited publicly available data on this specific compound, this guide will leverage established principles of pyridine chemistry and draw upon data from close structural analogs to provide predictive insights into its behavior and utility.

Molecular Structure and Physicochemical Properties

The strategic placement of electron-withdrawing halogens and an aldehyde group on the pyridine ring renders 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde an electron-deficient system, which is key to its reactivity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde |

| CAS Number | 1261439-65-8 |

| Molecular Formula | C₆H₂ClFINO |

| Molecular Weight | 285.44 g/mol |

| PubChem CID | 137952298 |

Table 2: Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds, such as 2-chloro-4-iodopyridine-3-carbaldehyde and 2-chloro-5-fluoro-4-iodopyridine.[4][5][6]

| Property | Predicted Value | Notes |

| Physical Form | Crystalline solid | Analogs are typically solids at room temperature.[5] |

| Melting Point | > 90 °C | Based on the melting point of 2-chloro-4-iodopyridine-3-carbaldehyde (88-89 °C). The additional fluorine may increase crystal lattice energy.[5] |

| Boiling Point | > 330 °C | Extrapolated from the boiling point of 2-chloro-4-iodopyridine-3-carbaldehyde (326.6 °C).[5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water. | Typical for halogenated aromatic compounds. |

| pKa (of protonated pyridine) | < 1 | The cumulative electron-withdrawing effect of the four substituents will significantly reduce the basicity of the pyridine nitrogen. |

Synthesis and Handling

Proposed Synthetic Workflow

Caption: Proposed synthetic route via directed ortho-metalation and formylation.

Step-by-Step Protocol: Directed Ortho-metalation and Formylation

Causality: This method is chosen because the chlorine at C2 and fluorine at C3 are strong directing groups for metalation at the C4 position. The use of a strong, non-nucleophilic base at low temperatures allows for regioselective deprotonation without significant side reactions.

-

Preparation: To a solution of 2-chloro-3-fluoro-5-iodopyridine in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Formylation: Add N,N-dimethylformamide (DMF) or ethyl formate to the reaction mixture. Continue stirring at -78 °C for an additional 2-3 hours.

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Handling and Storage

Based on safety data for analogous compounds, 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde should be handled with care.[4][5][6]

-

Hazards: Likely to be harmful if swallowed and cause skin and eye irritation.

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place, away from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation of the aldehyde functionality.

Predicted Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for sequential and regioselective transformations, allowing for the systematic construction of complex molecules.

Caption: Key reactive sites and potential transformations of the title compound.

A. Reactions at the Aldehyde Group (C4)

The aldehyde is a versatile handle for introducing a wide array of functional groups. Its reactivity is typical of aromatic aldehydes.[8]

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: A powerful method to form C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to yield the corresponding amine.

-

Wittig Reaction: Allows for the formation of a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide.

B. Reactions at the Iodine (C5): Cross-Coupling Chemistry

The carbon-iodine bond is the most reactive of the three C-X bonds towards oxidative addition with transition metal catalysts. This makes the C5 position ideal for introducing new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-pyridine linkage. This is one of the most robust and widely used cross-coupling reactions.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond at the C5 position.

Protocol: Suzuki-Miyaura Cross-Coupling

Causality: This protocol is a standard, reliable method for C-C bond formation. The choice of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base is critical for an efficient catalytic cycle. The C-I bond is selectively activated over the C-Cl bond under these conditions.

-

Setup: In a reaction vial, combine 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde, the desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Solvent and Degassing: Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.

C. Reactions at the Chlorine (C2): Nucleophilic Aromatic Substitution (SNAr)

The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the adjacent halogen. The C-Cl bond is generally more susceptible to SNAr than the C-F bond in many heterocyclic systems, though relative reactivity can be substrate-dependent.[9]

-

Typical Nucleophiles: Alkoxides (e.g., NaOMe), amines (e.g., pyrrolidine), and thiols (e.g., NaSMe) can displace the chloride to introduce new functional groups.

-

Selectivity: SNAr at C2 can often be performed selectively in the presence of the C5-iodo group, which is more prone to cross-coupling.

Predicted Spectroscopic Characterization

Understanding the expected spectroscopic signature is crucial for reaction monitoring and product confirmation. The predictions below are based on general principles of NMR spectroscopy for substituted pyridines.[10][11][12]

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

-

Pyridine Proton (H6): The single proton on the ring at the C6 position is expected to be a singlet or a very fine doublet (due to long-range coupling with fluorine) in the aromatic region, likely δ 8.5-9.0 ppm. Its downfield shift is due to the deshielding effects of the adjacent nitrogen and iodine atoms.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected around δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons bearing halogens will show characteristic splitting patterns due to C-F coupling and will be significantly shifted.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Applications in Research and Development

The multi-functional nature of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde makes it an exceptionally valuable building block for generating libraries of complex molecules for screening in drug discovery and agrochemical research.[1][13][14]

Caption: Logical workflow for library synthesis using the title compound.

By employing a sequential reaction strategy—for instance, a Suzuki coupling at C5, followed by reductive amination at C4, and finally an SNAr at C2—a researcher can rapidly generate a three-dimensional library of compounds from a single, highly-functionalized starting material. This approach is highly efficient for exploring structure-activity relationships (SAR) in lead optimization campaigns.

Conclusion

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde represents a powerful and versatile tool for the modern synthetic chemist. While direct experimental data remains limited, a thorough analysis of its structure and comparison with known analogs reveals a predictable and highly useful reactivity profile. Its four distinct functional handles can be addressed with high selectivity, enabling the efficient and systematic synthesis of complex, polysubstituted pyridine derivatives. As the demand for novel chemical entities in pharmaceutical and materials science continues to grow, such densely functionalized building blocks will undoubtedly play a crucial role in accelerating discovery and innovation.

References

-

White Rose Research Online. (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. Retrieved from [Link]

-

Fedoseev, S. V., Belikov, M. Y., Lipin, K. V., Ershov, O. V., & Tafeenko, V. A. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 362–368. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Retrieved from [Link]

-

Pouliot, M., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 138(41), 13499-13502. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Carrillo Vallejo, N. A., & Scheerer, J. R. (2023). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of organic chemistry, 88(23), 16947–16951. Retrieved from [Link]

-

AIP Publishing. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

Majidi Arlan, F., Poursattar Marjani, A., Javahershenas, R., & Khalafy, J. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12328-12345. Retrieved from [Link]

-

ResearchGate. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

-

ACS Publications. (2013). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

-

Reagentia. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-iodopyridine-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodopyridine-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-iodopyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. Retrieved from [Link]

Sources

- 1. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-iodopyridine-3-carbaldehyde | 153034-90-3 [sigmaaldrich.com]

- 6. 2-Chloro-4-iodopyridine-3-carbaldehyde | C6H3ClINO | CID 10038637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Pyridine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. sarchemlabs.com [sarchemlabs.com]

Comprehensive Spectroscopic Guide: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Part 1: Executive Summary & Structural Logic

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a high-value heterocyclic building block, primarily utilized in the synthesis of complex pharmaceutical agents via transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Its structural uniqueness lies in its dense functionalization: every carbon on the pyridine ring is substituted, leaving only one aromatic proton. This "singularity" makes spectroscopic characterization straightforward yet critical, as distinguishing it from regioisomers (e.g., the 3-carbaldehyde isomer) requires precise analysis of coupling constants and chemical shifts.

Structural Connectivity & Numbering

The numbering priority follows the IUPAC rules for pyridine (N=1), with substituents assigned to minimize locants or follow hierarchy. For this guide, we utilize the standard pyridine numbering:

-

Position 1: Nitrogen

-

Position 2: Chlorine

-

Position 3: Fluorine

-

Position 4: Aldehyde (-CHO)

-

Position 6: Proton (H)

Part 2: Spectroscopic Profiling (Data & Assignment)

Note: The values below are high-confidence predicted ranges derived from substituent chemical shift increments (SCS) in polysubstituted pyridines and validated against analogous experimental data (e.g., 2-chloro-3-fluoropyridine derivatives).

Proton NMR ( H NMR)

Solvent: DMSO-

| Resonance | Shift ( | Multiplicity | Assignment | Structural Logic | |

| H-a | 10.10 – 10.30 | Singlet (s) or doublet (d) | CHO (C4) | Characteristic aldehyde downfield shift. May show long-range coupling to F3. | |

| H-b | 8.50 – 8.70 | Singlet (s) | N/A | H6 (C6) | Deshielded by adjacent Nitrogen (C1) and Iodine (C5). Lack of ortho-coupling confirms substitution at C5. |

Carbon-13 NMR ( C NMR)

Solvent: DMSO-

| Carbon | Shift ( | Multiplicity | Assignment | Diagnostic Note | |

| C4-CHO | 186.0 – 189.0 | Doublet (d) | Aldehyde C=O | Distinctive carbonyl region.[4] | |

| C3 | 155.0 – 160.0 | Doublet (d) | C-F | Large coupling constant confirms direct F-attachment. | |

| C6 | 148.0 – 152.0 | Singlet (s) | N/A | C-H | High shift due to alpha-position to Nitrogen. |

| C2 | 140.0 – 145.0 | Doublet (d) | C-Cl | Deshielded by Cl; coupled to adjacent F. | |

| C4 | 125.0 – 130.0 | Doublet (d) | C-CHO | Ipso carbon carrying the aldehyde. | |

| C5 | 95.0 – 105.0 | Singlet/Doublet | C-I | Critical: Carbon attached to Iodine is significantly upfield (Heavy Atom Effect). |

Fluorine-19 NMR ( F NMR)

Reference: CFCl

-

Shift:

-115.0 to -125.0 ppm. -

Validation: If the signal appears as a doublet, check for coupling to the aldehyde proton (rare but possible).

Mass Spectrometry (MS)

Ionization: ESI+ or APCI

-

Molecular Ion (

): ~284.9 Da -

Isotope Pattern: The combination of Chlorine (

Cl/-

M (285): Base peak (containing

Cl). -

M+2 (287): ~33% intensity of base peak (containing

Cl). -

Note: Iodine does not add isotope complexity, but its mass defect is unique.

-

Part 3: Experimental Validation Protocols

This section details the self-validating workflow to confirm the identity of the synthesized or purchased material.

Protocol A: Regioisomer Differentiation (The "Negative Control")

A common impurity or misidentified isomer is 2-chloro-4-iodopyridine-3-carbaldehyde . You must distinguish the target (4-CHO) from the isomer (3-CHO).

Differentiation Logic:

-

NOE (Nuclear Overhauser Effect):

-

Target (4-CHO): Irradiating the Aldehyde proton should show NO strong enhancement of the aromatic proton (H6) because they are para and separated by the Iodine/Iodine-bearing carbon.

-

Isomer (3-CHO): If the aldehyde is at C3 and Iodine at C4, the aromatic proton might be at C5 or C6. If the structure is 2-chloro-4-iodo-3-formyl, the H is at C5/C6.

-

-

Coupling Constants:

-

In the target, H6 is a singlet.

-

If you see two doublets in the aromatic region, you have the wrong isomer (likely 2-chloro-3-fluoro-4-iodo-pyridine with H5/H6 vicinal coupling).

-

Protocol B: Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening due to quadrupole relaxation of the Iodine/Chlorine:

-

Solvent: Use DMSO-

(0.6 mL) rather than CDCl -

Concentration: 10–15 mg of sample.

-

Temperature: Run at 298 K (25°C).

-

Pulse Sequence:

-

Run a standard proton (

). -

Run a

C with proton decoupling ( -

Mandatory: Run a

F (fluorine) scan to ensure no inorganic fluoride impurities (e.g., KF from synthesis) are present.

-

Part 4: Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific spectroscopic "beacons" used to validate the structure.

Caption: Spectroscopic assignment logic highlighting the two key proton signals and the critical Carbon-Iodine upfield shift diagnostic.

Part 5: Synthetic Utility & Quality Control

When using this compound as an intermediate, the primary failure mode is de-iodination or oxidation of the aldehyde to the carboxylic acid.

QC Workflow

-

Visual Inspection: The compound should be a white to pale yellow solid. Darkening indicates iodine liberation.

-

TLC: 20% EtOAc in Hexanes. Aldehydes stain strongly with 2,4-DNP (orange/red spot).

-

Acid Check: Run a quick IR.

-

Aldehyde: Sharp band at ~1700 cm

AND Fermi resonance doublet at 2750/2850 cm -

Carboxylic Acid impurity: Broad O-H stretch (2500–3300 cm

).

-

Caption: Quality Control decision tree for validating the integrity of the aldehyde functionality.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 137952298, 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde. Retrieved from [Link]

-

Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison. (Standard reference for pyridine substituent effects). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

Sources

Chemo-Selectivity and Reactivity Profiling of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde: A Technical Guide

Executive Summary

The molecule 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (hereafter referred to as CFIC ) represents a highly functionalized, electron-deficient pyridine scaffold. It is a "privileged structure" in drug discovery, particularly for kinase inhibitors (e.g., KRAS, EGFR targeting) where the pyridine ring serves as a hinge binder or core linker.

This guide addresses the critical challenge of working with CFIC: Chemoselectivity . With four distinct reactive centers—an electrophilic aldehyde, a labile iodide, a displaceable chloride, and an activating fluoride—the molecule is a "loaded spring." Successful manipulation requires navigating the competition between Nucleophilic Aromatic Substitution (SNAr), Metal-Halogen Exchange (MHE), and Carbonyl Addition (1,2-addition).

Part 1: Electronic Landscape & Reactivity Map

The Electronic "Push-Pull"

The reactivity of the C4-aldehyde cannot be understood in isolation. It is defined by the synergistic effects of the halogen array on the pyridine ring.

-

Pyridine Nitrogen (N1): Acts as an electron sink, lowering the LUMO energy of the entire system, making the ring susceptible to nucleophilic attack.

-

C2-Chlorine (Cl): Located

to the nitrogen. It is the primary site for SNAr due to the inductive withdrawal of the nitrogen and the stability of the chloride leaving group. -

C3-Fluorine (F): Located ortho to the aldehyde. Its high electronegativity inductively destabilizes the carbonyl bond, making the aldehyde carbon significantly more electrophilic than in non-fluorinated analogues. However, it also creates steric bulk.

-

C5-Iodine (I): Located ortho to the aldehyde. It provides significant steric hindrance to the carbonyl attack but serves as a high-value handle for Suzuki/Sonogashira couplings.

Reactivity Hierarchy (The "Warhead" Ranking)

When exposing CFIC to reagents, reactivity follows this kinetic hierarchy:

-

Aldehyde (C4-CHO): Fastest reaction with hard nucleophiles (hydrides, amines) and organometallics (if T < -40°C).

-

C5-Iodine: Highly reactive toward Pd(0) oxidative addition (Cross-coupling) and Metal-Halogen Exchange (Li/Mg).

-

C2-Chlorine: Reactive toward SNAr with strong nucleophiles (alkoxides, thiols) or at elevated temperatures.

-

C3-Fluorine: Generally stable, but activates the aldehyde. Can be displaced by small, hard nucleophiles (e.g., NaOMe) under forcing conditions via the "Ortho-Effect."

Visualization: The Reactivity Decision Tree

Caption: Figure 1. Chemoselectivity map of CFIC. Green paths denote high-yield standard transformations; Red paths indicate competing side reactions or risks.

Part 2: The Aldehyde "Warhead" (Protocols & Mechanisms)

The C4-aldehyde is the primary entry point for diversifying this scaffold. Due to the flanking F and I atoms, steric hindrance is the governing factor.

Reductive Amination (The Gold Standard)

This is the most common transformation for CFIC. The electron-poor nature of the ring favors rapid imine formation, but the steric bulk of Iodine (C5) retards the approach of the reducing agent.

Mechanism:

-

Imine Formation: The amine attacks the carbonyl.[1] The C3-Fluorine inductively activates the carbon, accelerating this step despite sterics.

-

Reduction: The iminium ion is reduced.[2][3] Crucial: Use mild reducing agents to avoid reducing the C-I or C-Cl bonds.

Protocol A: Chemoselective Reductive Amination Target: Secondary/Tertiary Amine formation without dehalogenation.

-

Solvent: Dichloroethane (DCE) or THF (Anhydrous). Avoid Methanol if possible to prevent hemiacetal side-reactions or SnAr of methoxide.

-

Reagents:

-

Amine (1.1 eq)

-

Acetic Acid (2.0 eq) - Essential to catalyze imine formation in this electron-poor system.

-

Reductant: Sodium Triacetoxyborohydride (STAB), NaBH(OAc)3 (1.5 eq).

-

Note: Do NOT use NaCNBH3 if avoiding toxic waste is a priority, though it is effective. Do NOT use NaBH4 as it is too strong and may reduce the C2-Cl or cause over-reduction.

-

-

Procedure:

-

Mix CFIC and Amine in DCE with AcOH. Stir 30 mins at RT (ensure imine formation; monitor by LCMS—look for M+Amine-18 peak).

-

Add STAB in one portion.

-

Stir 2–16h.

-

Quench with saturated NaHCO3.

-

-

Why this works: STAB is sterically bulky and mild. It reduces the iminium species selectively over the aldehyde and does not touch the aryl iodide or chloride [1, 2].

Nucleophilic Addition (Grignard/Lithium)

The Trap: Adding an organolithium (R-Li) to CFIC will likely result in Metal-Halogen Exchange (MHE) at the C5-Iodine position before it attacks the aldehyde, or a mixture of both.

Protocol B: The "Turbo" Approach (If C-C bond formation is required) To add a carbon nucleophile to the aldehyde while preserving the halogens:

-

Reagent: Use Turbo Grignard (iPrMgCl·LiCl) or organozinc reagents.

-

Condition: Temperature must be strictly controlled at -78°C .

-

Alternative: Transmetallate to a Lanthanide (e.g., CeCl3) to increase carbonyl selectivity (Luche-type conditions) and suppress halogen exchange.

Part 3: Competing Pathways & Troubleshooting

The SNAr Risk (C2 vs. C3)

Nucleophiles intended for the aldehyde (e.g., primary amines) can attack the C2-Cl position if the reaction is heated.

-

C2-Cl Attack: Favored by thermodynamics. The leaving group (Cl) is good, and the intermediate Meisenheimer complex is stabilized by the Nitrogen.

-

C3-F Attack: Rare but possible with small alkoxides (e.g., NaOMe). The F is a poor leaving group generally, but the ortho-formyl group is strongly electron-withdrawing, activating this position.

Data Table 1: Nucleophile Compatibility Guide

| Nucleophile Class | Primary Target | Risk Level | Mitigation Strategy |

| Primary Amines | Aldehyde (Imine) | Low | Keep T < 40°C. Use weak acid catalyst. |

| Secondary Amines | Aldehyde (Enamine/Imine) | Medium | Steric hindrance at C4 may force attack at C2-Cl. Use STAB. |

| Alkoxides (RO-) | C2-Cl (SNAr) | High | Do not use strong bases. Use non-nucleophilic bases (DIPEA, Cs2CO3). |

| Hydrides (NaBH4) | Aldehyde (Alcohol) | Low | Rapid reduction. C5-I is safe at 0°C. |

| Palladium (Pd0) | C5-I (Ox. Add.) | Critical | Protect aldehyde as acetal if performing Suzuki first. |

Oxidation Stability

The aldehyde is easily oxidized to the carboxylic acid (2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid) by air or trace oxidants.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Observation: If the solid turns from yellow to brown, iodine liberation or oxidation has occurred.

Part 4: Synthesis & Structural Validation

If synthesizing CFIC de novo, the standard route utilizes the "directed ortho-metallation" (DoM) logic, leveraging the acidity of the C4 proton in the precursor.

Synthesis Pathway

Precursor: 2-Chloro-3-fluoro-5-iodopyridine (Commercial or synthesized via iodination of 2-chloro-3-fluoropyridine).

Step-by-Step Workflow:

-

LDA Generation: Diisopropylamine + nBuLi in THF at -78°C.

-

Metallation: Add precursor dropwise at -78°C. The Li directs to C4 (between F and I, and para to N). Note: This is a crowded lithiation.

-

Formylation: Quench with DMF or Ethyl Formate.

-

Workup: Acidic quench (HCl) to liberate the aldehyde.

Analytical Fingerprint

-

1H NMR (CDCl3): Look for the aldehyde singlet distinctively downfield (~10.2–10.4 ppm). The aromatic proton (H6) will be a singlet or doublet (coupling with F) around 8.5 ppm.

-

19F NMR: Crucial for confirming the integrity of the C3-F bond (approx -120 to -130 ppm).

Part 5: Strategic Workflow Diagram

This diagram illustrates the logical flow for a medicinal chemist deciding how to utilize CFIC.

Caption: Figure 2. Strategic decision matrix for CFIC functionalization.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

- Schlosser, M. (2005). "The 2-Chloro-3-fluoro-pyridine motif: Synthesis and Metallation." European Journal of Organic Chemistry.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Context: SnAr mechanisms in electron-deficient heterocycles).

- Knochel, P., et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates." Chemical Reviews, 111(3). (Context: Turbo-Grignard and Mg/Li exchange handling).

Sources

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde literature review

An In-depth Technical Guide to the Synthesis, Reactivity, and Potential Applications of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a novel chemical entity with no specific data found in the public literature as of the date of this guide. The following information is a predictive analysis based on the established chemistry of structurally related analogs and is intended to serve as a guide for its potential synthesis and application. All proposed experimental protocols should be conducted with appropriate safety precautions and analytical monitoring.

Introduction: A Novel Polysubstituted Pyridine Building Block

Polysubstituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The unique electronic properties and vectorial display of substituents on the pyridine ring allow for fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The target molecule, 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde, represents a highly functionalized and synthetically versatile scaffold. The strategic placement of chloro, fluoro, iodo, and carbaldehyde groups offers multiple points for diversification and chemical elaboration, making it a potentially valuable building block in drug discovery programs.[4]

This guide will provide a comprehensive overview of the predicted chemistry of this novel compound. We will explore potential synthetic routes, analyze the expected reactivity of its functional groups, and propose potential applications in medicinal chemistry, drawing upon established literature for analogous structures.

Proposed Synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

While no direct synthesis for 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde has been reported, a plausible synthetic route can be devised based on known transformations of substituted pyridines. A potential retrosynthetic analysis suggests that the aldehyde functionality could be introduced in the final step via formylation of a suitable precursor.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of a 2-Chloro-3-fluoro-5-iodopyridine Precursor

The synthesis would likely begin with a commercially available or readily synthesized polysubstituted pyridine. The specific starting material would dictate the exact sequence of halogenation and functional group interconversions. Given the substitution pattern, a plausible starting point could be a 2-chloro-3-fluoropyridine, which would then undergo iodination.

Step 2: Formylation of the Pyridine Ring

The introduction of the carbaldehyde group at the 4-position is a key transformation. A common method for the formylation of pyridines is through lithiation followed by quenching with an electrophilic formylating agent, such as ethyl formate.[5]

Detailed Protocol (based on the synthesis of 2-Chloro-4-iodopyridine-3-carboxaldehyde[5]):

-

Preparation of Lithium Diisopropylamide (LDA) solution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium (n-BuLi) solution dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Lithiation of the Pyridine Precursor: Dissolve the 2-chloro-3-fluoro-5-iodopyridine precursor in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the solution to -78 °C. Slowly add the pyridine solution to the pre-cooled LDA solution via cannula. The reaction mixture is typically stirred at this temperature for 1-3 hours to ensure complete lithiation. The position of lithiation will be directed by the existing substituents.

-

Formylation: To the reaction mixture at -78 °C, slowly add an excess of ethyl formate. Continue stirring at -78 °C for an additional 1.5-2 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of water at -78 °C. Allow the mixture to warm to room temperature. Add 2 M HCl to acidify the aqueous layer.

-

Extraction and Purification: Remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate. The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like LDA and n-BuLi are extremely reactive towards water and oxygen. The absence of these ensures the stability and reactivity of the reagents.

-

Low Temperature (-78 °C): The lithiation of pyridines is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions, such as decomposition of the organolithium species and unwanted rearrangements.

-

Use of LDA: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the pyridine ring without competing nucleophilic addition to the ring.

-

Quenching with Water: The addition of water protonates any remaining organolithium species, safely terminating the reaction.

-

Acidification: Acidification of the aqueous layer ensures that the product, which may be partially in its salt form, is fully protonated and can be efficiently extracted into the organic phase.

Proposed Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde.

Predicted Chemical Properties and Reactivity

The reactivity of 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde will be governed by the interplay of its four distinct functional groups.

Reactivity of the Functional Groups

| Functional Group | Predicted Reactivity | Potential Transformations |

| Aldehyde | Highly reactive towards nucleophiles. Can undergo oxidation and reduction. | Reductive amination, Wittig reaction, Grignard addition, oxidation to carboxylic acid, reduction to alcohol. |

| Iodo Group | Susceptible to transition-metal catalyzed cross-coupling reactions. | Suzuki, Sonogashira, Heck, and Stille couplings. |

| Chloro Group | Can undergo nucleophilic aromatic substitution (SNAr), although less reactive than the iodo group in cross-coupling. | Displacement with amines, thiols, and alkoxides. |

| Fluoro Group | Generally the least reactive halogen towards SNAr on the pyridine ring. | Typically remains intact during transformations at other positions. |

Reaction Pathways Diagram

Caption: Predicted reaction pathways for 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde.

Potential Applications in Drug Discovery

The highly functionalized nature of 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications.

-

Scaffold for Library Synthesis: The orthogonal reactivity of the iodo and chloro groups, combined with the versatility of the aldehyde, allows for the rapid generation of a library of diverse compounds. For example, the iodo group can be used for a Suzuki coupling to introduce an aryl or heteroaryl moiety, followed by reductive amination of the aldehyde to introduce a side chain, and finally, a nucleophilic substitution of the chloro group to add another element of diversity.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The pyridine scaffold of the title compound could serve as a hinge-binding motif, with substituents at the 4- and 5-positions projecting into the solvent-exposed region and the deep pocket of the ATP-binding site, respectively.

-

Antimicrobial and Anticancer Agents: The quinoline and pyridine nuclei are present in numerous antimicrobial and anticancer drugs.[6][7] The unique substitution pattern of 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde could lead to novel compounds with potent biological activity. The presence of halogens can enhance membrane permeability and metabolic stability.[8]

Conclusion

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a promising, yet currently theoretical, building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established organometallic chemistry, and its rich functionality offers a multitude of opportunities for chemical diversification. This guide provides a foundational understanding of its potential synthesis, reactivity, and applications, serving as a starting point for researchers interested in exploring the chemistry of this novel and versatile scaffold.

References

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

- Di Donato, L., et al. (2023).

- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1329-1357.

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 23-31.

- Alam, M. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113647.

- Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.

- Kumar, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6168.

- Kaur, N., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 774-802.

-

U.S. Environmental Protection Agency. (n.d.). 2-Chloro-5-fluoro-4-iodopyridine Properties. Retrieved from [Link]

- Chen, G., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568.

- Chibale, K., et al. (2007). Application of multicomponent reactions to antimalarial drug discovery. Part 3: Discovery of aminoxazole-4-aminoquinolines with potent antiplasmodial activity in vitro. Bioorganic & Medicinal Chemistry Letters, 17(20), 5604-5607.

- Banks, R. E., et al. (1966). Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine. Journal of the Chemical Society C: Organic, 427-431.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Abdel-Wahab, B. F., & Khidre, R. E. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(3), 209-258.

-

American Elements. (n.d.). Fluorinated Building Blocks. Retrieved from [Link]

- Hafez, H. N., et al. (2016). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Journal of the Chinese Chemical Society, 63(1), 69-80.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-iodopyridine-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde in Kinase Inhibitor Design

Executive Summary

This application note details the strategic utilization of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (referred to herein as CFIC ) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and Lead Optimization in kinase inhibitor programs.

Unlike simple di-substituted pyridines, CFIC offers three orthogonal reactive handles (C2-Cl, C4-CHO, C5-I) alongside a C3-fluorine atom that modulates pKa and metabolic stability. This specific substitution pattern allows medicinal chemists to rapidly synthesize libraries of Type I and Type II kinase inhibitors , specifically targeting the ATP-binding hinge region (via C2), the solvent-exposed front (via C4), and the gatekeeper/hydrophobic back pocket (via C5).

Key Advantages:

-

Regioselective Control: Distinct electronic environments allow sequential functionalization without protecting groups.

-

Physicochemical Modulation: The C3-Fluorine lowers the basicity of the pyridine nitrogen, improving bioavailability and reducing hERG liability compared to non-fluorinated analogs.

-

FBDD Efficiency: The C4-aldehyde provides a rare "branch point" for accessing sp³-rich chemical space via reductive amination, a technique often underutilized in flat aromatic kinase scaffolds.

Structural Analysis & Design Logic

The CFIC scaffold is designed to address common failure modes in kinase inhibitor development: selectivity and solubility .

The "Tri-Vector" Functionalization Strategy

The molecule operates on three distinct vectors relative to the kinase binding pocket:

| Position | Substituent | Reactivity Profile | Kinase Domain Role |

| C2 | Chlorine (Cl) | High: | Hinge Binder: Displaced by amines/anilines to form the primary H-bond donor/acceptor motif with the kinase hinge (e.g., Crizotinib-like binding). |

| C4 | Aldehyde (CHO) | Moderate: Reductive Amination / Wittig | Solvent Front: Attachment point for solubilizing tails (piperazines, morpholines) or probes that reach the ribose binding pocket. |

| C5 | Iodine (I) | High: Pd-Catalyzed Cross-Coupling | Gatekeeper/Back Pocket: Ideal for Suzuki/Sonogashira couplings to introduce hydrophobic bulk that targets the gatekeeper residue or induces DFG-out conformations. |

| C3 | Fluorine (F) | Inert (Chemically): Modulates electronics | Electronic/Steric: Lowers pyridine pKa; blocks metabolic oxidation at C3; induces a twisted conformation in biaryl systems due to ortho-clash. |

Reactivity Map (Graphviz)

Caption: Sequential functionalization workflow. The C2-Cl is activated by the ring nitrogen and C3-F, making it the first point of attack.

Experimental Protocols

Important Safety & Handling

-

Hazard: Halopyridines are skin and eye irritants. The aldehyde functionality may oxidize to the carboxylic acid upon prolonged air exposure.

-

Storage: Store under Argon at -20°C.

-

Sterics Warning: The C4-aldehyde is flanked by C3-F and C5-I. Steric hindrance is significant. Standard reductive amination conditions may require Lewis acid activation (Titanium(IV) isopropoxide) to drive imine formation.[1]

Protocol A: Installation of Hinge Binder (C2 )

Objective: Displacement of the C2-Chlorine with an aniline or heteroaryl amine. Mechanism: The 2-position is activated by the pyridine nitrogen. The 3-Fluoro group inductively enhances the electrophilicity of C2, making this reaction faster than in non-fluorinated analogs [1].

-

Reagents:

-

CFIC (1.0 equiv)

-

Aniline/Amine Nucleophile (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

-

-

Procedure:

-

Dissolve CFIC in n-Butanol (0.2 M concentration).

-

Add DIPEA followed by the amine nucleophile.

-

Heat to 110°C in a sealed pressure vial for 4–12 hours.

-

Monitoring: Monitor by LC-MS.[2] The aldehyde peak (typically ~10.0 ppm in 1H NMR) should remain intact, though transient imine formation with the aniline is possible (reversible upon workup).

-

-

Workup:

-

Concentrate n-Butanol under reduced pressure.

-

Resuspend in EtOAc, wash with saturated NaHCO3 (to remove any oxidized acid byproduct) and Brine.

-

Purify via Flash Chromatography (Hexane/EtOAc).

-

-

Expert Note: If the aniline is electron-poor (weak nucleophile), switch solvent to anhydrous DMSO and use KF/Al2O3 as a solid support base at 120°C.

Protocol B: Solvent Tail Extension (C4 Reductive Amination)

Objective: Conversion of the C4-aldehyde to a solubilizing amine tail. Challenge: Steric crowding from C3-F and C5-I hinders imine formation.

-

Reagents:

-

Intermediate from Protocol A (1.0 equiv)

-

Secondary Amine (e.g., N-methylpiperazine) (1.5 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv) – Critical for sterically hindered aldehydes

-

Sodium Triacetoxyborohydride (STAB) (3.0 equiv)

-

Solvent: Anhydrous DCM or DCE.

-

-

Procedure:

-

Step 1 (Imine Formation): Dissolve substrate and amine in DCM. Add Ti(OiPr)4 dropwise under Nitrogen. Stir at Room Temperature (RT) for 6–12 hours. Do not add reducing agent yet.

-

Step 2 (Reduction): Cool to 0°C. Add STAB in portions. Allow to warm to RT and stir overnight.

-

-

Workup:

-

Validation: 1H NMR should show disappearance of the aldehyde proton and appearance of benzylic methylene protons (~3.5–4.0 ppm).

Protocol C: Gatekeeper Coupling (C5 Suzuki-Miyaura)

Objective: Cross-coupling at the C5-Iodine to introduce hydrophobic bulk.

-

Reagents:

-

C2/C4-substituted Pyridine (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) – Robust for heteroaryl chlorides/iodides

-

Base: Cs2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

-

-

Procedure:

-

Degas solvents with Nitrogen for 15 minutes (Critical: Oxygen poisons Pd).

-

Combine reagents in a microwave vial.

-

Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

-

Selectivity: The C5-Iodine reacts preferentially over any remaining C2-Chlorine (if Protocol A was skipped) due to the weaker C-I bond, but in this sequence, C2 is already substituted.

-

-

Troubleshooting: If de-iodination (protodehalogenation) is observed, switch to anhydrous conditions using K3PO4 as base and DMF as solvent.

Case Study: Designing a c-Met/ALK Dual Inhibitor

Drawing inspiration from the structure of Crizotinib, we can utilize CFIC to generate novel IP.

-

Target: c-Met (Hepatocyte Growth Factor Receptor).

-

Design Rationale:

-

Hinge (C2): Use 4-(4-methylpiperazin-1-yl)aniline. The aniline NH binds to the hinge region (Met1160 in c-Met).

-

Solvent Front (C4): The aldehyde is converted to a morpholine-methyl group. This projects into the solvent channel, improving solubility.

-

Hydrophobic Pocket (C5): Coupling a 2,6-dichlorophenyl group mimics the lipophilic interactions seen in approved ALK inhibitors [2].

-

Comparative Data (Simulated):

| Compound | Core Scaffold | pKa (Calc) | LogP | Metabolic Stability (HLM) |

| Reference | 2-Aminopyridine | 6.8 | 3.2 | Low (Ring oxidation prone) |

| CFIC-Derived | 3-Fluoro-2-aminopyridine | 4.5 | 3.4 | High (F blocks C3 oxidation) |

Note: The fluorine atom lowers the pKa, reducing non-specific binding and improving membrane permeability.

References

-

Regioselectivity in

Reactions: -

Crizotinib SAR & Scaffold Logic

-

Reductive Amination Protocols

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862.

-

-

Halopyridine Properties

-

PubChem Compound Summary for 2-Chloro-4-iodopyridine-3-carbaldehyde (Structural Analog).

-

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 884495-31-2|5-Chloro-2-fluoro-3-iodopyridine|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde: Application Notes and Protocols for Agrochemical Development

Introduction: A Highly Functionalized Pyridine Building Block for Modern Agrochemicals

In the continuous quest for novel, effective, and environmentally conscious crop protection agents, the strategic design of molecular scaffolds is paramount. Highly substituted heterocyclic compounds, particularly those based on the pyridine ring, are central to the discovery of new agrochemicals.[1][2] 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a prime example of a versatile building block, possessing a unique convergence of reactive sites that can be selectively addressed to construct complex and biologically active molecules.

The presence of three different halogen atoms (Cl, F, I) at distinct positions on the pyridine ring, in combination with a reactive carbaldehyde group, offers a rich platform for synthetic diversification. The fluorine atom can enhance metabolic stability and binding affinity, the chlorine atom can serve as a leaving group for nucleophilic substitution, the iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, and the aldehyde provides a gateway for a multitude of classical and modern organic transformations.

This technical guide presents a series of application notes and detailed protocols for the prospective use of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde in the synthesis of novel, hypothetical agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not yet widely documented in publicly available literature, the following protocols are based on well-established and robust chemical transformations frequently employed in the agrochemical industry. These examples are intended to serve as a practical guide for researchers and scientists in the field, illustrating the vast potential of this unique chemical intermediate.

Application Note 1: Synthesis of a Hypothetical Pyrazole-Containing Fungicide

Rationale: The pyrazole moiety is a well-established pharmacophore in a number of commercial fungicides. Its incorporation into a halogenated pyridine scaffold could lead to novel compounds with unique biological activity profiles. This protocol outlines a plausible pathway to a hypothetical pyrazole-based fungicide via a condensation-cyclization strategy.

Workflow Overview:

Caption: Synthetic pathway to a hypothetical pyrazole fungicide.

Protocol 1: Synthesis of a Hypothetical 1-(2-Chloro-3-fluoro-5-iodopyridin-4-yl)-1H-pyrazole

This two-step protocol describes the formation of a hydrazone intermediate followed by an intramolecular cyclization to yield the target pyrazole.

Step 1: Hydrazone Formation

-

Objective: To condense the aldehyde with hydrazine to form the corresponding hydrazone.

-

Materials:

-

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (anhydrous)

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

To a solution of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde in anhydrous ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude hydrazone intermediate, which can be used in the next step without further purification.

-

Step 2: Intramolecular Cyclization

-

Objective: To cyclize the hydrazone intermediate to form the pyrazole ring.

-

Materials:

-

Crude hydrazone from Step 1 (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the crude hydrazone in DMF and add potassium carbonate.

-

Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the hypothetical pyrazole fungicide.

-

Causality and Insights: The initial condensation to the hydrazone is a classic reaction of aldehydes. The subsequent intramolecular cyclization is facilitated by the base, which promotes the nucleophilic attack of the nitrogen onto the carbon bearing the chlorine, leading to the formation of the pyrazole ring. The choice of a polar aprotic solvent like DMF is crucial for this type of nucleophilic aromatic substitution reaction.

Application Note 2: Synthesis of a Hypothetical Phenyl-Substituted Insecticide

Rationale: Many modern insecticides feature complex aromatic systems linked to a heterocyclic core. The iodine atom on the pyridine ring is an ideal handle for introducing such systems via Suzuki cross-coupling. This protocol details a plausible synthesis of a hypothetical insecticide by first extending the side chain via a Wittig reaction, followed by a Suzuki coupling.

Workflow Overview:

Caption: Synthetic pathway to a hypothetical phenyl-substituted insecticide.

Protocol 2: Synthesis of a Hypothetical 2-Chloro-3-fluoro-5-(substituted-phenyl)-4-(alkenyl)pyridine

Step 1: Wittig Reaction

-

Objective: To convert the aldehyde to an alkene, introducing a new carbon-carbon double bond.

-

Materials:

-

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (1.0 eq)

-

(Triphenylphosphoranylidene)acetonitrile (or other suitable Wittig reagent) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the Wittig reagent portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the alkene intermediate.

-

Step 2: Suzuki Cross-Coupling

-

Objective: To introduce a substituted phenyl group at the 5-position of the pyridine ring.

-

Materials:

-

Alkene intermediate from Step 1 (1.0 eq)

-

Substituted phenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

-

Procedure:

-

To a degassed mixture of toluene and water, add the alkene intermediate, the substituted phenylboronic acid, the palladium catalyst, and the base.

-

Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction by TLC.

-

Once the reaction is complete, cool to room temperature and separate the layers.

-

Extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the hypothetical phenyl-substituted insecticide.

-

Causality and Insights: The Wittig reaction is a highly reliable method for olefination of aldehydes. The Suzuki coupling is a powerful and widely used C-C bond-forming reaction in the synthesis of complex molecules, including many agrochemicals. The choice of palladium catalyst and base is critical for the efficiency of the Suzuki reaction and may require optimization depending on the specific substrates.

Application Note 3: Synthesis of a Hypothetical Herbicidal Pyridine Carboxamide

Rationale: Pyridine carboxylic acid amides are a known class of herbicides. This protocol describes a straightforward two-step synthesis of a hypothetical herbicidal compound by oxidizing the aldehyde to a carboxylic acid, followed by amidation.

Workflow Overview:

Caption: Synthetic pathway to a hypothetical pyridine carboxamide herbicide.

Protocol 3: Synthesis of a Hypothetical N-alkyl-2-chloro-3-fluoro-5-iodopyridine-4-carboxamide

Step 1: Oxidation to Carboxylic Acid

-

Objective: To oxidize the aldehyde functional group to a carboxylic acid.

-

Materials:

-

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde (1.0 eq)

-

Potassium permanganate (KMnO₄) (2.0 eq)

-

Acetone and Water

-

Sodium bisulfite

-

-

Procedure:

-

Dissolve the aldehyde in a mixture of acetone and water.

-

Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise.

-

Stir the reaction mixture vigorously. The reaction is typically exothermic.

-

Monitor the reaction by TLC. Upon completion, quench the excess KMnO₄ by adding sodium bisulfite solution until the purple color disappears and a brown precipitate of MnO₂ forms.

-

Filter the mixture and wash the precipitate with water.

-

Acidify the filtrate with HCl to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the carboxylic acid intermediate.

-

Step 2: Amide Coupling

-

Objective: To form an amide bond between the carboxylic acid and a primary or secondary amine.

-

Materials:

-

Carboxylic acid intermediate from Step 1 (1.0 eq)

-

Desired amine (e.g., cyclopropylamine) (1.1 eq)

-

Coupling agent (e.g., HATU or EDCI) (1.2 eq)

-

Base (e.g., DIPEA or triethylamine) (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere.

-

Add the coupling agent, the amine, and the base.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the hypothetical pyridine carboxamide herbicide.

-

Causality and Insights: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. While KMnO₄ is a strong and effective oxidant, milder conditions such as the Pinnick oxidation (using sodium chlorite and a phosphate buffer) can also be employed to avoid potential side reactions. Amide coupling reactions are central to the synthesis of many biologically active molecules. The use of modern coupling reagents like HATU or EDCI allows for efficient amide bond formation under mild conditions with high yields.

Quantitative Data Summary

The following table provides hypothetical but realistic target parameters for the protocols described above. Actual results will vary based on experimental conditions and scale.

| Protocol | Step | Reaction Type | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | 1 | Hydrazone Formation | Hydrazine hydrate | >90 | (used crude) |

| 2 | Intramolecular Cyclization | K₂CO₃ | 60-75 | >95 | |

| 2 | 1 | Wittig Reaction | Phosphonium ylide | 75-90 | >95 |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 65-85 | >95 | |

| 3 | 1 | Oxidation | KMnO₄ | 70-85 | >95 |

| 2 | Amide Coupling | Amine, HATU | 80-95 | >95 |

Conclusion

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde represents a highly promising and versatile intermediate for the synthesis of novel agrochemicals. Its densely packed array of functional groups allows for a multitude of synthetic transformations, enabling the construction of diverse and complex molecular architectures. The application notes and protocols provided herein, though based on hypothetical targets, are grounded in established and reliable synthetic methodologies. They are intended to inspire and guide researchers in harnessing the potential of this unique building block for the development of the next generation of crop protection agents.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 188-199. Available at: [Link]

- Development of novel pyridine-based agrochemicals: A review. Journal of Agricultural and Food Chemistry. (This is a representative reference, a specific article would be cited for a specific reaction).

- Synthesis method of 2,3-difluoro-5-chloropyridine. Chinese Patent CN101648904B.

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(v), 243-286. Available at: [Link]

-

Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones. Bioorganic & Medicinal Chemistry, 22(3), 1163-1172. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering specific purification challenges with 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde .

Case ID: 2-Cl-3-F-5-I-Py-4-CHO Support Level: Senior Application Scientist Status: Active Troubleshooting[1]

Executive Summary

Purifying 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde presents a "perfect storm" of chromatographic challenges. You are dealing with a highly functionalized pyridine core that is simultaneously:

-

Electron-deficient (due to -Cl, -F, -I, and -CHO groups), making it prone to nucleophilic attack if the mobile phase is too basic.[1]

-

Sensitive to oxidation (aldehyde to carboxylic acid) on active silica.[1]

-

Photosensitive (C-I bond), requiring protection from light during extended runs.[1]

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this poly-halogenated scaffold.

Module 1: Method Development & Mobile Phase Optimization

Q: My TLC shows severe streaking/tailing. Is the compound decomposing?

Diagnosis: While decomposition is possible, streaking is most likely caused by the interaction between the pyridine nitrogen and acidic silanol groups (

The Fix: Deactivation of Silica

You must mask the silanol sites. Do not use strong bases like ammonium hydroxide, as the 2-position chloride and 3-position fluorine are susceptible to nucleophilic aromatic substitution (

Protocol: The "Buffered" Mobile Phase

-

Pre-treatment: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1]

-

Mobile Phase: Add 0.5% TEA to your elution solvents.

-

Note: TEA is volatile and easily removed post-column.[1]

-

-

Alternative: If streaking persists, switch to Neutral Alumina (Grade III).[1] Alumina is less acidic than silica and preserves the aldehyde functionality better.

Q: Which solvent system provides the best selectivity?

Recommendation: Avoid alcohol-based systems (like MeOH) if possible, as electron-deficient aldehydes can form hemiacetals on acidic silica.[1]

| Solvent System | Suitability | Notes |

| Hexane / Ethyl Acetate | High | Best starting point.[1] Start at 5% EtOAc and gradient to 30%.[1] |

| DCM / Hexane | Medium | Good for solubility, but DCM can sometimes cause band broadening. |

| Toluene | High | Excellent for separating "greasy" halogenated impurities.[1] |

| DCM / Methanol | Low | Risk: Methanol can react with the aldehyde; silica dissolves slightly, contaminating the product. |

Module 2: Sample Loading & Stability

Q: The compound is insoluble in the mobile phase. Can I load it in DCM?

Risk Assessment: Loading in neat Dichloromethane (DCM) onto a Hexane/EtOAc column causes "solvent wash-through," where the strong solvent carries the compound down the column before the gradient starts, destroying resolution.

The Fix: Dry Loading Due to the low solubility of poly-halogenated pyridines in non-polar solvents, dry loading is mandatory for sharp bands.

Protocol: Celite vs. Silica Dry Load [1]

-

Dissolve crude material in minimal DCM/THF.[1]

-

Add Celite 545 (preferred over silica to minimize residence time on acidic media).[1]

-

Rotary evaporate until a free-flowing powder is obtained.

-

Load the powder on top of the pre-equilibrated column.

Q: I see a new baseline spot appearing during the run. What is happening?

Diagnosis: This is likely the oxidation of the aldehyde to the carboxylic acid (2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid).[1] This reaction is catalyzed by air and the high surface area of silica gel.

The Fix: The "Rapid Elution" Workflow

-

Nitrogen Flush: Flush the dry silica column with

gas before wetting. -

Protect from Light: Wrap the column in aluminum foil (protects the C-I bond).

-

Speed: Complete the chromatography within 20–30 minutes . Do not leave the compound on the column overnight.

Module 3: Troubleshooting Logic (Visualized)

The following diagram outlines the decision process for resolving resolution and stability issues specific to this molecule.

Caption: Decision matrix for optimizing stationary phase and loading conditions based on TLC behavior.

Module 4: Post-Purification Handling

Q: My product is an oil after the column, but it should be a solid. Why?

Diagnosis:

-

Residual Solvent: Poly-halogenated pyridines trap solvents (especially EtOAc and DCM) in their lattice.[1]

-

Impurity: Trace amounts of TEA or high-boiling impurities (like mineral oil from Hexanes) prevent crystallization.[1]

The Fix: Trituration Do not rely solely on high-vacuum drying.[1]

-

Dissolve the oil in a minimal amount of warm pentane or hexane .

-

Cool to

or scratch the flask side with a glass rod. -

The product should precipitate as a solid. Filter and wash with cold pentane.[1]

References & Grounding

-

Evaluation of Pyridine Tailing:

-

Aldehyde Stability on Silica:

-

Purification of Halogenated Pyridines:

-

General Flash Chromatography Troubleshooting:

Sources

- 1. 2-Chloro-5-fluoro-4-iodopyridine | C5H2ClFIN | CID 24820495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-4-iodopyridine-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. biotage.com [biotage.com]

improving yield in the synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Welcome to the Halogenated Heterocycles Technical Support Center . You are connected with Dr. Aris Thorne, Senior Application Scientist.

I understand you are working on the synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde . This is a deceptively complex target. The presence of three different halogens (Cl, F, I) creates a "perfect storm" for competing reaction pathways—specifically Lithium-Halogen Exchange (Li-I) versus Directed Ortho Metallation (DoM) , and the notorious "Halogen Dance" (isomerization).[1]

Below is a technical guide structured to troubleshoot your low yields and optimize your protocol.

PART 1: CRITICAL MECHANISTIC DIAGNOSTICS

Before we adjust your protocol, we must diagnose why the yield is suffering.[1] In this specific scaffold, 90% of failures stem from the choice of base and temperature control.[1]

The "Fork in the Road": Base Selection

You are likely attempting to install the aldehyde functionality (C4-CHO) onto the 2-Chloro-3-fluoro-5-iodopyridine precursor.

-

The Trap: If you use n-Butyllithium (n-BuLi) , you will trigger a Lithium-Halogen exchange at the C5-Iodine position. This removes the iodine you need and fails to install the aldehyde at C4.

-

The Solution: You must use LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1] These are non-nucleophilic bases. They are too sterically hindered to attack the iodine atom but basic enough to deprotonate the C4-Hydrogen (which is acidified by the adjacent Fluorine and Iodine).

The "Halogen Dance" (Base-Catalyzed Isomerization)

Even with LDA, if the reaction warms above -60°C before the electrophile (DMF) is added, the lithiated species (C4-Li) can attack the iodine of a starting molecule, causing the iodine to migrate.[1] This leads to a mixture of regioisomers that are impossible to separate.

PART 2: OPTIMIZED EXPERIMENTAL PROTOCOL

This protocol is designed to maximize the Kinetic Product (C4-lithiation) and suppress the Thermodynamic Product (halogen scrambling).[1]

Target: 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde Precursor: 2-Chloro-3-fluoro-5-iodopyridine Scale: 1.0 g basis (Adjust proportionally)[2]

Reagents & Setup

-

Substrate: 2-Chloro-3-fluoro-5-iodopyridine (1.0 eq)

-

Base: LDA (1.1 eq) [Freshly prepared is superior to commercial bottles]

-

Electrophile: Anhydrous DMF (1.5 eq) or N-Formylpiperidine (often higher yield)[1]

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Quench: Acetic acid / THF mixture, followed by 1M HCl.

Step-by-Step Execution

-

Cryogenic Preparation:

-

Flame-dry a 3-neck round bottom flask under Argon flow.

-

Add anhydrous THF and cool to -78°C (Dry ice/Acetone). Crucial: Do not rely on internal thermometers alone; ensure the bath is saturated.[1]

-

-

Base Addition (The Critical Moment):

-

Add LDA solution dropwise over 10 minutes.

-

Technical Note: The solution usually turns yellow/orange.

-

Stir at -78°C for exactly 30-45 minutes.

-

Warning: Do not stir longer than 1 hour. Extended lithiation times increase the risk of halogen scrambling.

-

-

Formylation:

-